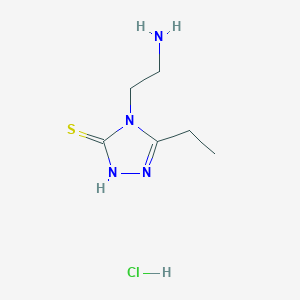

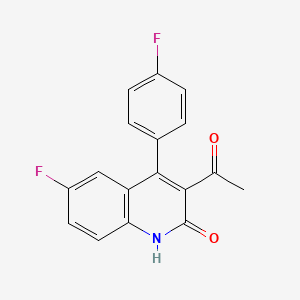

4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride

Vue d'ensemble

Description

This usually includes the compound’s systematic name, common names, and its role or uses in industry or research.

Synthesis Analysis

This involves a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Applications De Recherche Scientifique

Photophysical and Nonlinear Optical Properties

Crystal Structure and Properties Analysis : The research by Nadeem et al. (2017) synthesized and characterized a similar triazole compound, focusing on its crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties. The study emphasized the compound's stability, photophysical properties through vibration, absorption, and photoluminescence spectroscopy, and its significant nonlinear optical properties, highlighting its potential for various applications in materials science. The nonlinear optical properties analysis revealed the compound's potential as a commercial nonlinear optical (NLO) material, with the first static hyperpolarizability being significantly higher than that of urea, a standard NLO material (Nadeem et al., 2017).

Corrosion Inhibition

Carbon Steel Corrosion Inhibition : The compound's derivatives have been explored for their corrosion inhibition properties, particularly in the context of protecting carbon steel in acidic environments. Mert et al. (2011) investigated the inhibition effect of 3-amino-1,2,4-triazole-5-thiol (a related compound) on carbon steel, highlighting its potential to form a protective film on the metal surface, thereby inhibiting corrosion. This indicates the relevance of triazole compounds in corrosion resistance applications (Mert et al., 2011).

Antimicrobial Activity

Synthesis and Antimicrobial Activities : Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This study signifies the compound's potential in developing new antimicrobials with varying activities against different pathogens, suggesting its importance in medicinal chemistry and drug development (Bayrak et al., 2009).

Synthesis of Novel Compounds

Facile Synthesis of Novel Compounds : Abdelrazek et al. (2018) utilized 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol as a key intermediate for the synthesis of novel triazolo[3,4-b]thiadiazines and triazolo[4,3-b]tetrazines, showcasing the compound's versatility in synthesizing a variety of heterocyclic compounds. This research highlights the role of such triazole derivatives in the development of new chemicals with potential applications in pharmaceuticals and materials science (Abdelrazek et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.

Orientations Futures

This involves a speculative discussion on the potential future applications of the compound, based on its properties and uses.

Please note that not all compounds will have detailed information available in all these categories, especially if they are not widely studied. For a specific compound, it’s always a good idea to start with a literature search in scientific databases. If you have any other questions or need information on a different topic, feel free to ask!

Propriétés

IUPAC Name |

4-(2-aminoethyl)-3-ethyl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S.ClH/c1-2-5-8-9-6(11)10(5)4-3-7;/h2-4,7H2,1H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEKWGLAAXTHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B1524447.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol](/img/structure/B1524460.png)

![3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide](/img/structure/B1524466.png)